3-[2-(2-Chlorophenoxy)ethyl]quinazolin-4-one
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Overview
Description
3-[2-(2-Chlorophenoxy)ethyl]quinazolin-4-one is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are nitrogen-containing heterocyclic compounds that have been extensively studied for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities .
Preparation Methods
The synthesis of 3-[2-(2-Chlorophenoxy)ethyl]quinazolin-4-one typically involves the reaction of 2-chlorophenol with ethyl chloroacetate to form 2-(2-chlorophenoxy)ethyl acetate. This intermediate is then reacted with anthranilic acid to form the quinazolinone core. The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
3-[2-(2-Chlorophenoxy)ethyl]quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction. Major products formed from these reactions include various substituted quinazolinones with potential biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives with diverse functionalities.
Mechanism of Action
The mechanism of action of 3-[2-(2-Chlorophenoxy)ethyl]quinazolin-4-one involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to the suppression of cancer cell growth. Additionally, the compound may interfere with bacterial cell wall synthesis, contributing to its antimicrobial effects . Molecular docking studies have shown that it can bind to active sites of target proteins, disrupting their normal function .
Comparison with Similar Compounds
3-[2-(2-Chlorophenoxy)ethyl]quinazolin-4-one can be compared with other quinazolinone derivatives such as:
2-(4-Chlorophenyl)quinazolin-4-one: Known for its potent antimicrobial activity.
3-Benzyl-2-(4-chlorophenyl)quinazolin-4-one: Exhibits strong anticancer properties.
2-(2-Ethoxyphenyl)-3-(4-chlorophenyl)quinazolin-4-one: Studied for its anti-inflammatory effects.
What sets this compound apart is its unique combination of the chlorophenoxy and quinazolinone moieties, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-[2-(2-chlorophenoxy)ethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-13-6-2-4-8-15(13)21-10-9-19-11-18-14-7-3-1-5-12(14)16(19)20/h1-8,11H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXZDXQENQTVDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCOC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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